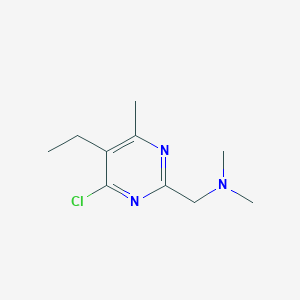![molecular formula C7H14N2O2 B8658303 [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL](/img/structure/B8658303.png)
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL
描述
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL is a chiral compound with a piperazine ring substituted with an acetyl group at the 4-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperazine.
Acetylation: The piperazine is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxymethylation: The acetylated piperazine is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the acetylation and hydroxymethylation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Acetyl-2-piperazinecarboxylic acid.
Reduction: 4-Ethyl-2-piperazinemethanol.
Substitution: 4-Acetyl-2-piperazinealkyl derivatives.
科学研究应用
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
相似化合物的比较
Similar Compounds
®-4-Acetyl-2-piperazinemethanol: The enantiomer of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL, which may have different biological activities.
4-Acetylpiperazine: Lacks the hydroxymethyl group, leading to different chemical properties and reactivity.
2-Piperazinemethanol: Lacks the acetyl group, resulting in different biological and chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
1-[(3S)-3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3/t7-/m0/s1 |
InChI 键 |
DGUZPMRLCVSJPU-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N1CCN[C@@H](C1)CO |
规范 SMILES |
CC(=O)N1CCNC(C1)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
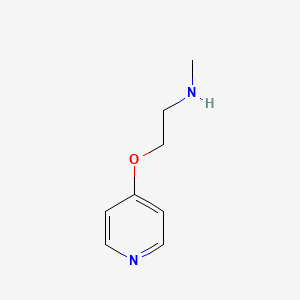
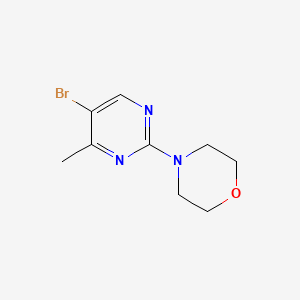
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)
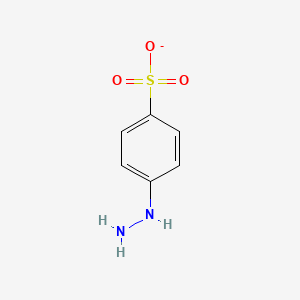
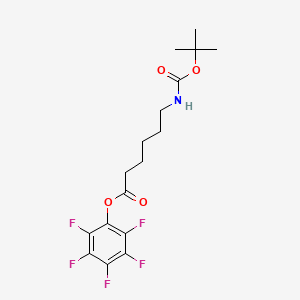
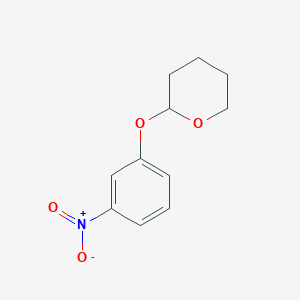
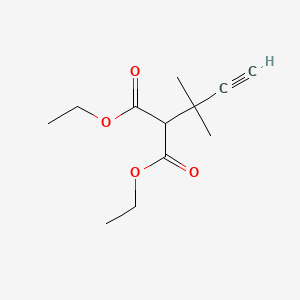

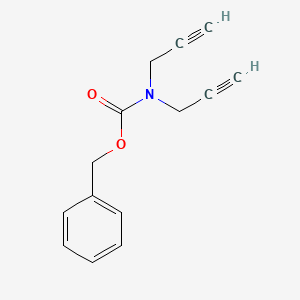
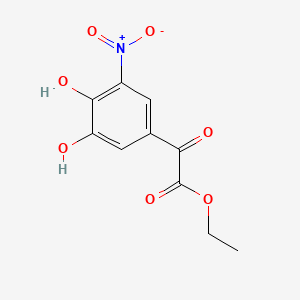
![benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B8658300.png)
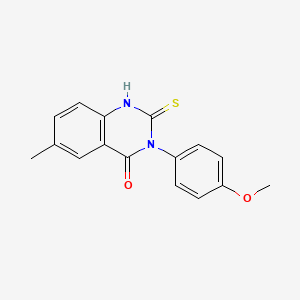
![1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B8658321.png)
